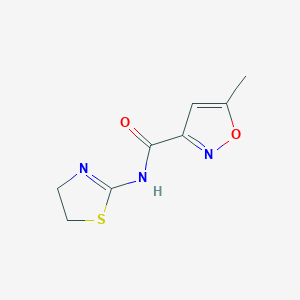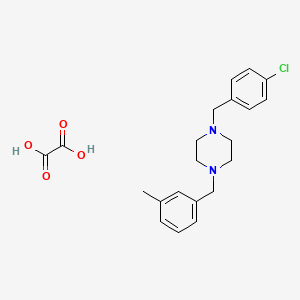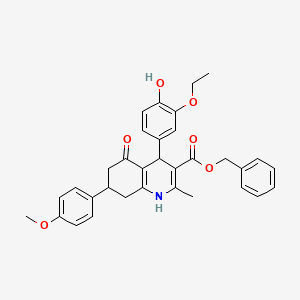
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide, also known as DMXAA, is a small molecule compound that has been studied for its potential use in cancer treatment. DMXAA was first identified in the early 1990s as a compound with anti-tumor properties, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide is not fully understood, but it is thought to involve the activation of the immune system. This compound has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. This immune activation leads to the destruction of tumor cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its immune-stimulating properties, this compound has been shown to inhibit the growth of blood vessels that supply tumors with nutrients and oxygen. This anti-angiogenic effect is thought to contribute to the anti-tumor activity of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide as a research tool is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful compound for investigating the immune response and the anti-tumor activity of small molecules. However, one limitation of this compound is that it has not yet been approved for clinical use in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are a number of future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide. One area of interest is the development of new formulations of this compound that can be delivered directly to tumors, which may increase its effectiveness as an anti-cancer agent. Another area of interest is the investigation of the potential use of this compound in combination with other anti-cancer agents, such as immunotherapy or targeted therapies. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment.
Métodos De Síntesis
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with isoxazolecarboxylic acid, followed by methylation of the resulting compound. Other methods involve the reaction of 2-aminothiazole with chloroacetic acid, followed by cyclization and methylation.
Aplicaciones Científicas De Investigación
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to have anti-tumor activity against a variety of cancer types, including lung, colon, breast, and prostate cancer. This compound has also been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-5-4-6(11-13-5)7(12)10-8-9-2-3-14-8/h4H,2-3H2,1H3,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBFHYPAUDDPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NCCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-cyclohexyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5011378.png)
![1-{2-[2-(4-bromophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5011387.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5011394.png)
![1-(2,5-dimethoxyphenyl)-5-{[(2-fluorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011400.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl benzenesulfonate](/img/structure/B5011415.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5011420.png)
![dimethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5011429.png)
![2-bromo-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5011438.png)


![3-[benzyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B5011462.png)
![N-[(isobutylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5011466.png)
![5-{[(4-methylpentyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011469.png)
